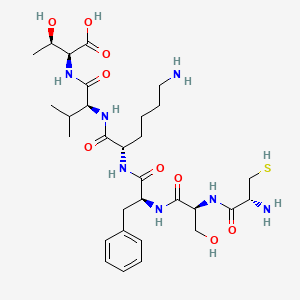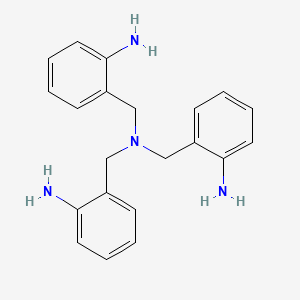![molecular formula C24H24N2O8 B12520800 [3,7,8-Tris(acetyloxymethyl)phenazin-2-yl]methyl acetate](/img/structure/B12520800.png)
[3,7,8-Tris(acetyloxymethyl)phenazin-2-yl]methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3,7,8-Tris(acetyloxymethyl)phenazin-2-yl]methyl acetate is a complex organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties . This specific compound is characterized by multiple acetyloxymethyl groups attached to the phenazine core, which may enhance its biological activity and solubility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3,7,8-Tris(acetyloxymethyl)phenazin-2-yl]methyl acetate typically involves the functionalization of the phenazine core. Common synthetic routes for phenazines include the Wohl–Aue method, Beirut method, and oxidative cyclization of 1,2-diaminobenzenes
Industrial Production Methods
Industrial production of phenazine derivatives often employs multicomponent reactions and Pd-catalyzed N-arylation techniques to achieve high yields and purity . The scalability of these methods makes them suitable for large-scale production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
[3,7,8-Tris(acetyloxymethyl)phenazin-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The phenazine core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the phenazine core to dihydrophenazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydrophenazine derivatives, and various substituted phenazines, depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
[3,7,8-Tris(acetyloxymethyl)phenazin-2-yl]methyl acetate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antitumor activities.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of dyes, pigments, and electronic materials.
Wirkmechanismus
The mechanism of action of [3,7,8-Tris(acetyloxymethyl)phenazin-2-yl]methyl acetate involves its interaction with cellular components. The phenazine core can intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound can generate reactive oxygen species (ROS), leading to oxidative stress and cell death . The acetyloxymethyl groups may enhance cellular uptake and solubility, increasing the compound’s efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenazine-1-carboxylic acid
- Pyocyanin
- Clofazimine
Uniqueness
Compared to other phenazine derivatives, [3,7,8-Tris(acetyloxymethyl)phenazin-2-yl]methyl acetate is unique due to its multiple acetyloxymethyl groups, which may enhance its biological activity and solubility. This makes it a promising candidate for further research and development in various fields .
Eigenschaften
Molekularformel |
C24H24N2O8 |
|---|---|
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
[3,7,8-tris(acetyloxymethyl)phenazin-2-yl]methyl acetate |
InChI |
InChI=1S/C24H24N2O8/c1-13(27)31-9-17-5-21-22(6-18(17)10-32-14(2)28)26-24-8-20(12-34-16(4)30)19(7-23(24)25-21)11-33-15(3)29/h5-8H,9-12H2,1-4H3 |
InChI-Schlüssel |
CESQYWDUSYIKQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1=CC2=C(C=C1COC(=O)C)N=C3C=C(C(=CC3=N2)COC(=O)C)COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



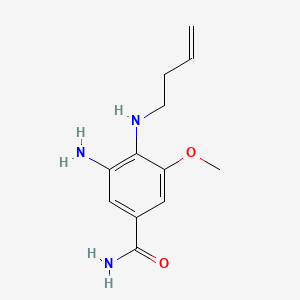
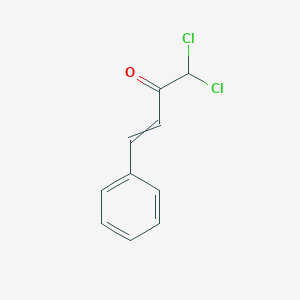

![Cyclohexanecarboxylic acid,4-[[(2S,4S)-1-[2-[2,5-dichloro-4-[[(1-methyl-1H-indol-3-yl)carbonyl]amino]phenyl]acetyl]-4-methoxy-2-pyrrolidinyl]Methoxy]-,trans-](/img/structure/B12520731.png)
![2-[4-(1,3-Benzodioxol-5-yl)phenyl]sulfonylacetic acid](/img/structure/B12520732.png)
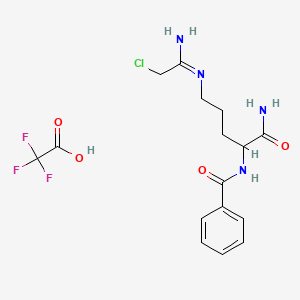

![3-[(5-amino-1H-1,2,4-triazol-3-yl)amino]benzenesulfonamide](/img/structure/B12520764.png)

![Bis[2-(3-octadecylureido)ethyl] persulfide](/img/structure/B12520775.png)

